molecular formula C10H11BrO2 B1331520 2-(Bromomethyl)-2-phenyl-1,3-dioxolane CAS No. 3418-21-1

2-(Bromomethyl)-2-phenyl-1,3-dioxolane

Cat. No. B1331520
CAS RN: 3418-21-1
M. Wt: 243.1 g/mol
InChI Key: NTRATOUBIPAKPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-2-phenyl-1,3-dioxolane is a chemical compound that is part of the 1,3-dioxolane family, characterized by a 1,3-dioxolane ring structure with various substituents. This compound is of interest due to its potential applications in organic synthesis, serving as an intermediate for various chemical reactions and as a precursor for more complex molecules.

Synthesis Analysis

The synthesis of related 1,3-dioxolane compounds has been reported in several studies. For instance, 2-methyl-1,3-dioxolane-2-ethanol was prepared from 4-hydroxy-2-butanone and ethylene glycol using a weak acid catalyst, followed by bromination to yield 2-(2-bromoethyl)-2-methyl-1,3-dioxolane . Another study describes the synthesis of 1-bromo-3-buten-2-one from 2-ethyl-2-methyl-1,3-dioxolane through a multi-step process involving bromination, dehydrobromination, and formolysis . These methods highlight the versatility of 1,3-dioxolane derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure and conformation of 1,3-dioxolane derivatives have been extensively studied using NMR spectroscopy and X-ray diffraction. For example, 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane, a closely related compound, was found to exist in a chair conformation with an equatorial phenyl group . Similar studies on other derivatives, such as 5,5-bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane and 5,5-bis(bromomethyl)-2-methyl-2-phenyl-1,3-dioxane, also confirmed the chair conformation and provided insights into the conformational preferences of the substituents . These analyses are crucial for understanding the reactivity and interaction of these compounds in chemical reactions.

Chemical Reactions Analysis

1,3-Dioxolane derivatives participate in various chemical reactions, serving as intermediates and reagents in organic synthesis. The bromomethyl groups in these compounds are reactive sites that can undergo further transformations. For instance, the synthesis of 3-chloro-4-(2-bromomethyl-4-methyl-1,3-dioxolane-2-yl)phenyl-4′-chlorophenyl ether, an intermediate in fungicide production, demonstrates the utility of these compounds in generating more complex molecules . Additionally, the presence of the 1,3-dioxolane ring can influence the reactivity and selectivity of these transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane and its derivatives are influenced by their molecular structure. The chair conformation of the dioxolane ring and the nature of the substituents affect the compound's boiling point, solubility, and stability. These properties are essential for the practical application of these compounds in chemical synthesis, as they determine the conditions under which these compounds can be handled and reacted. Although specific data on the physical and chemical properties of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane are not provided in the papers, the studies on related compounds offer valuable insights into the behavior of this class of chemicals .

Scientific Research Applications

Application Summary

“2-(Bromomethyl)-2-phenyl-1,3-dioxolane” is used in the synthesis of block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization . This method is a powerful technique for the macromolecular synthesis of a broad range of well-defined polymers .

Method of Application

The process involves the use of 4-bromomethyl benzoyl chloride, which is obtained using 4-methylbenzoyl chloride and N-bromosuccinimide. The mono functional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP) is obtained by reaction of 4-bromomethyl benzoyl chloride with t-butyl hydroperoxide. Terminally brominated poly (methyl methacrylate) (PMMA-Br) is synthesized using t-BuBP and methyl methacrylate via free-radical polymerization .

Results or Outcomes

The primary parameters, such as concentration and time that affect the reaction, were evaluated. The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA. The multi-instruments studies of the obtained block copolymers show that the copolymers easily formed as a result of RAFT. Mn,GPC values of the copolymers were between 24,900 g.mol −1 and 74,100 g.mol −1 .

Bromomethylation of Thiols

Application Summary

“2-(Bromomethyl)-2-phenyl-1,3-dioxolane” can be used in the bromomethylation of thiols, enabling bromomethyl sulfides as useful building blocks .

Method of Application

The process involves the use of paraformaldehyde and HBr/AcOH for the bromomethylation of thiols . This method has been developed to minimize the generation of highly toxic byproducts .

Results or Outcomes

The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemotolerant applicability while bromo-lithium exchange and functionalization sequences, free radical reductions, and additions of the title compounds demonstrate their synthetic utility .

Synthesis of Boronic Acid-Functionalized Benzyl Viologen

Application Summary

“2-(Bromomethyl)-2-phenyl-1,3-dioxolane” can be used as a reactant to synthesize boronic acid-functionalized benzyl viologen (o-BBV) from 4,4′-bipyridine . o-BBV finds its application as a chemosensor to sense glucose in aqueous water .

Method of Application

The synthesis involves the reaction of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane with 4,4′-bipyridine to form boronic acid-functionalized benzyl viologen (o-BBV) .

Results or Outcomes

The synthesized o-BBV can be used as a chemosensor to sense glucose in aqueous water .

Synthesis of Isoquinoline Derivatives

Application Summary

“2-(Bromomethyl)-2-phenyl-1,3-dioxolane” can be used to synthesize “2-(azidomethyl)phenylboronic acid”, which is further employed in the preparation of isoquinoline derivatives .

Method of Application

The synthesis involves the reaction of “2-(Bromomethyl)-2-phenyl-1,3-dioxolane” with other reactants to form “2-(azidomethyl)phenylboronic acid”. This compound is then used in the preparation of isoquinoline derivatives .

Results or Outcomes

The synthesized isoquinoline derivatives can be used in various applications, including medicinal chemistry .

Fluorescent Probe for Hydrogen Peroxide Detection

Application Summary

“2-(Bromomethyl)-2-phenyl-1,3-dioxolane” can be used to synthesize aryl boronic acid derivatives, which can be used as a fluorescent probe for hydrogen peroxide detection .

Method of Application

The synthesis involves the reaction of “2-(Bromomethyl)-2-phenyl-1,3-dioxolane” with other reactants to form aryl boronic acid derivatives .

Results or Outcomes

The synthesized aryl boronic acid derivatives can be used as a fluorescent probe for hydrogen peroxide detection .

Safety And Hazards

While specific safety and hazard information for “2-(Bromomethyl)-2-phenyl-1,3-dioxolane” was not found, brominated compounds in general can be hazardous. They may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-(bromomethyl)-2-phenyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c11-8-10(12-6-7-13-10)9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRATOUBIPAKPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(CBr)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303128
Record name 2-(bromomethyl)-2-phenyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-2-phenyl-1,3-dioxolane

CAS RN

3418-21-1
Record name 3418-21-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156881
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(bromomethyl)-2-phenyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-2-phenyl-1,3-dioxolane
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)-2-phenyl-1,3-dioxolane
Reactant of Route 3
2-(Bromomethyl)-2-phenyl-1,3-dioxolane
Reactant of Route 4
2-(Bromomethyl)-2-phenyl-1,3-dioxolane
Reactant of Route 5
2-(Bromomethyl)-2-phenyl-1,3-dioxolane
Reactant of Route 6
2-(Bromomethyl)-2-phenyl-1,3-dioxolane

Citations

For This Compound
25
Citations
B Han, Z Zheng, F Wu, A Wang - Synthetic Communications, 2017 - Taylor & Francis
α -Bromoacetals of ketones were prepared from various secondary alcohols with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and ethylene glycol through oxidation, bromination, and …
Number of citations: 9 www.tandfonline.com
G Roman, JZ Vlahakis, D Vukomanovic… - …, 2010 - Wiley Online Library
Previous studies by our research group have been concerned with the design of selective inhibitors of heme oxygenases (HO‐1 and HO‐2). The majority of these were based on a four‐…
ZZ Li, BB Han, ZM He, TF Shi, P Cheng - Tetrahedron Letters, 2015 - Elsevier
A mild and efficient method that could directly prepare α-haloacetal acetophenones from various acetophenones with 1,3-dihalo-5,5-dimethylhydantoin (DBDMH/DCDMH) and ethylene …
Number of citations: 10 www.sciencedirect.com
K OGAWA, M NISHII, J INAGAKI, F NOHARA… - Chemical and …, 1992 - jstage.jst.go.jp
A full account is given of the first chemical synthesis of the antitumor antibiotic guanine 7-oxide (5) and its 9-substituted derivatives (24a-k and 26). Coupling of appropriate primary …
Number of citations: 18 www.jstage.jst.go.jp
L Engman - Organometallics, 1986 - ACS Publications
Diphenacyl teiluride (la) was prepared for the first time by a mild Na2S2Os reduction of diphenacyl-tellurium dichloride (2a) in a two-phase system. A series of related diorganyltellurium …
Number of citations: 42 pubs.acs.org
B Han, Z Zheng, D Zheng, L Zhang, P Cui… - Synthetic …, 2019 - Taylor & Francis
The applications of a new supported tribromide reagent based on poly(vinylbenzyltrimethylammonium hydroxide) resin (Amberlite 717) were reported. This supported tribromide resin …
Number of citations: 4 www.tandfonline.com
G Duca, S Pogrebnoi, V Boldescu… - Current topics in …, 2019 - ingentaconnect.com
Background: High numbers of infection with resistant forms of Micobacterium tuberculosis (Mtb) contribute to a constant growing demand in new highly active and effective therapeutics. …
Number of citations: 10 www.ingentaconnect.com
Z Zheng, B Han, F Wu, T Shi, J Liu, Y Zhang, J Hao - Tetrahedron, 2016 - Elsevier
A new process that could directly prepare α-haloacetal of ketones from various ketones with N-halosuccinimide (NBS/NCS) and ethylene glycol in one step without any other catalysts …
Number of citations: 6 www.sciencedirect.com
AS Hodage, PP Phadnis, A Wadawale… - … , Sulfur, and Silicon …, 2014 - Taylor & Francis
A series of α-substituted selenenyl acetophenone derivatives of the types, [PhC(OCH 2 CH 2 O)CH 2 Se] 2 , [PhC(OCH 2 CH 2 O)CH 2 SeR], (PhCOCH 2 Se) 2, and [PhCOCH 2 SeR] …
Number of citations: 3 www.tandfonline.com
N Hajizadeh, M Bakavoli, M Pordel - Iranian Journal of Chemistry and …, 2017 - ijcce.ac.ir
α-Bromoketals and acetals are important synthetic precursors in organic synthesis. In this work, some new α-bromoketals are synthesized by the reaction of aryl methyl ketones with …
Number of citations: 1 www.ijcce.ac.ir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.